molecular formula C19H26O2 B100460 Androst-4-ene-3,17-dione, (13alpha)- CAS No. 18485-76-2

Androst-4-ene-3,17-dione, (13alpha)-

Cat. No.: B100460
CAS No.: 18485-76-2
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-BGJMDTOESA-N
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Description

Androst-4-ene-3,17-dione, (13alpha)-, also known as androst-4-ene-3,17-dione, is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone. It is closely related to androstenediol (androst-5-ene-3β,17β-diol). This compound is a precursor of testosterone and other androgens, as well as estrogens like estrone, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Androst-4-ene-3,17-dione can be synthesized through various chemical and microbial methods. One common synthetic route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone, followed by the conversion of dehydroepiandrosterone to androst-4-ene-3,17-dione via the enzyme 3β-hydroxysteroid dehydrogenase .

Industrial Production Methods

Microbial biotransformation is extensively used for the large-scale production of androst-4-ene-3,17-dione. This method is cost-effective and relatively non-hazardous. Microorganisms such as Aspergillus and Fusarium species are employed to convert sterols into androst-4-ene-3,17-dione through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Androst-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Androst-4-ene-3,17-dione is widely used in scientific research due to its role as a precursor in the synthesis of various steroid hormones. It is used in the study of hormone regulation and synthesis, as well as in the development of steroid-based drugs. Additionally, it is employed in the production of boldenone, an androgenic-anabolic steroid used in veterinary medicine .

Mechanism of Action

Androst-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, as well as estrogens like estrone. It is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase and to estrone by the enzyme aromatase. These conversions play a crucial role in the regulation of androgen and estrogen levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androst-4-ene-3,17-dione is unique due to its dual role as a precursor to both androgens and estrogens. This makes it a valuable compound in the study of hormone regulation and synthesis .

Properties

IUPAC Name

(8R,9S,10R,13R,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFNILZOJDQLW-BGJMDTOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171666
Record name Androst-4-ene-3,17-dione, (13alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18485-76-2
Record name Androst-4-ene-3,17-dione, (13alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androst-4-ene-3,17-dione, (13alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROST-4-ENE-3,17-DIONE, (13.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6H7L8608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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